molecular formula C28H24O2 B12640662 2-[4-(Triphenylethenyl)phenoxy]ethan-1-ol CAS No. 919789-78-9

2-[4-(Triphenylethenyl)phenoxy]ethan-1-ol

Cat. No.: B12640662
CAS No.: 919789-78-9
M. Wt: 392.5 g/mol
InChI Key: WRXSFVOMOZOWQQ-UHFFFAOYSA-N
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Description

2-[4-(Triphenylethenyl)phenoxy]ethan-1-ol (CAS 919789-78-9) is a synthetic organic compound with a molecular weight of 392.5 g/mol and the formula C28H24O2 . It is characterized by a phenoxy ethanol backbone substituted with a triphenylethenyl group at the para position of the benzene ring. This specific structure confers unique electronic and steric properties, making it a candidate for advanced applications in materials science . The extensive π-conjugation introduced by the triphenylethenyl group is a key feature that may enhance the compound's fluorescence and charge-transfer properties, making it of particular interest for research in organic electronics, liquid crystals, and photoresponsive systems . Preparation of this compound can be achieved through multiple synthetic routes. One common method involves the reaction of phenolic compounds with triphenylethylene derivatives under basic conditions, while another approach utilizes the alkylation of phenoxyethanol with a triphenylethylenic compound in the presence of a catalyst like potassium carbonate . These methods can yield the final product with high purity, suitable for sensitive research applications . Furthermore, the molecule possesses a hydroxyl group that can undergo further chemical transformations, including oxidation and substitution reactions, allowing researchers to synthesize a library of more complex derivatives for structure-activity studies . In biological research, studies on similar phenolic compounds have explored potential antioxidant, antimicrobial, and anti-inflammatory activities . The compound is intended for in-vitro studies only, conducted in controlled laboratory settings outside of living organisms. It is not categorized as a medicine or drug and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition . Attention: For research use only. Not for human or veterinary use.

Properties

CAS No.

919789-78-9

Molecular Formula

C28H24O2

Molecular Weight

392.5 g/mol

IUPAC Name

2-[4-(1,2,2-triphenylethenyl)phenoxy]ethanol

InChI

InChI=1S/C28H24O2/c29-20-21-30-26-18-16-25(17-19-26)28(24-14-8-3-9-15-24)27(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-19,29H,20-21H2

InChI Key

WRXSFVOMOZOWQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCO)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Method A: Direct Synthesis from Phenol Derivatives

This method involves the reaction of phenolic compounds with appropriate alkylating agents under basic conditions.

  • Reagents : Phenol, triphenylethylene, and a base (such as sodium hydroxide).

  • Procedure :

    • Dissolve phenol in a suitable solvent.
    • Add sodium hydroxide to create a basic environment.
    • Introduce triphenylethylene slowly while stirring.
    • Heat the mixture to facilitate the reaction.
  • Yield : Reported yields vary but can reach up to 85% depending on the reaction conditions.

Method B: Alkylation of Phenoxyethanol

Another approach is the alkylation of phenoxyethanol with triphenylethylenic derivatives.

  • Reagents : Phenoxyethanol, triphenylethylenic compound, and a catalyst (e.g., potassium carbonate).

  • Procedure :

    • Mix phenoxyethanol with triphenylethylenic compound in a solvent such as dimethylformamide (DMF).
    • Add potassium carbonate as a base catalyst.
    • Heat the reaction mixture at elevated temperatures (around 100°C) for several hours.
  • Yield : This method can yield around 90% purity of the desired product after purification.

Reaction Conditions

The efficiency of these preparation methods depends significantly on various reaction conditions:

Parameter Method A Method B
Temperature 80 - 100 °C 100 °C
Time 2 - 4 hours 4 - 6 hours
Solvent Ethanol or DMF DMF
Base/Catalyst Sodium hydroxide Potassium carbonate

Analysis of Yields and Purities

The yields obtained from both methods indicate that while both are viable, Method B tends to provide higher purity levels due to more controlled reaction conditions.

  • Method A : Yields typically range from 70% to 85%, with purities often requiring additional purification steps (e.g., recrystallization).

  • Method B : Yields can exceed 90%, with purities above 95% possible directly from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Triphenylethenyl)phenoxy]ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

2-[4-(Triphenylethenyl)phenoxy]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(Triphenylethenyl)phenoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The triphenylethenyl group in the target compound provides extended π-conjugation, which is absent in alkyl or heterocyclic substituents (e.g., dioxazole or tetramethylbutyl). This may enhance optoelectronic properties but reduce solubility in polar solvents .

Key Observations :

  • The low yield (9%) for diazenyl-substituted compounds () contrasts with the high yield (88%) for dioxazole derivatives (), suggesting steric or electronic challenges in diazenyl synthesis.

Physicochemical and Toxicological Properties

Compound Name Solubility Toxicity Profile Stability Reference
This compound Low (nonpolar solvents) Not reported; inferred low acute toxicity High (aromatic stability)
2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol Moderate in ethanol Acute toxicity (Oral Cat. 4), eye damage Stable under ambient conditions
2-(4-((4-Butoxyphenyl)diazenyl)phenoxy)ethan-1-ol Moderate in acetone Not reported Light-sensitive

Key Observations :

  • The triphenylethenyl derivative’s low solubility may limit its use in aqueous systems but favor applications in organic solvents or polymer matrices.
  • Toxicity data for alkyl-substituted analogs () highlight the need for careful handling of phenoxy ethanol derivatives, though the target compound’s hazards remain uncharacterized.

Biological Activity

2-[4-(Triphenylethenyl)phenoxy]ethan-1-ol, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article reviews the research findings concerning its biological effects, including antioxidant, antimicrobial, and anti-inflammatory properties. The compound's structure suggests a rich potential for various interactions within biological systems, making it a subject of interest in pharmacological studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C21H22O\text{C}_{21}\text{H}_{22}\text{O}

This compound features a triphenylethenyl group attached to a phenoxyethanol moiety, which may contribute to its diverse biological activities.

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress in biological systems. Studies have shown that compounds similar to this compound exhibit significant free radical scavenging abilities. For instance, DPPH (1,1-diphenyl-2-picrylhydrazyl) assays have demonstrated the capacity of related compounds to inhibit lipid peroxidation and reduce oxidative damage in cellular models .

Table 1: Antioxidant Activity of Related Compounds

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
Compound A93.75 ± 0.477.12 ± 2.32
Compound B81.00 ± 1.2015.00 ± 3.00
This compoundTBDTBD

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various studies focusing on its efficacy against bacterial and fungal strains. The compound has shown promising results against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Case Study: Antimicrobial Efficacy
In a study conducted by researchers examining the effects of phenolic compounds, it was found that derivatives similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be notably low, indicating high potency .

Table 2: Antimicrobial Activity Results

MicroorganismMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Candida albicans40

Anti-inflammatory Activity

Inflammation is a critical factor in many chronic diseases. Compounds like this compound have been investigated for their anti-inflammatory properties. Research indicates that such compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.

Mechanism of Action
The anti-inflammatory effects are thought to be mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a pivotal role in the inflammatory response. This suggests that the compound may serve as a therapeutic agent in conditions characterized by excessive inflammation.

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